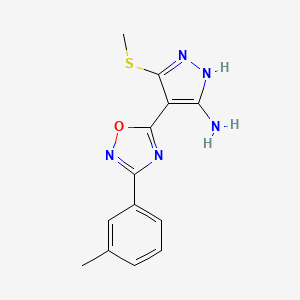

3-(methylthio)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)-1H-pyrazol-5-amine

Description

Properties

IUPAC Name |

4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-methylsulfanyl-1H-pyrazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N5OS/c1-7-4-3-5-8(6-7)11-15-12(19-18-11)9-10(14)16-17-13(9)20-2/h3-6H,1-2H3,(H3,14,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPLLZHDTFSMGJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NOC(=N2)C3=C(NN=C3SC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N5OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401140019 | |

| Record name | 4-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401140019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1188304-91-7 | |

| Record name | 4-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-5-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1188304-91-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401140019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of Pyrazole Core

The initial step involves forming the pyrazole ring, typically through condensation reactions between hydrazines and β-ketonitriles or related intermediates. According to Beilstein Journal of Organic Chemistry, the most versatile method for synthesizing 5-aminopyrazoles involves the condensation of β-ketonitriles with hydrazines, which can be adapted for the pyrazol-5-amine derivative. Specifically, the process includes:

- Hydrazine Condensation: Reacting hydrazine hydrate with appropriate β-ketonitrile derivatives to form the pyrazole ring.

- Functional Group Introduction: Post-condensation modifications to introduce amino groups at the 5-position of the pyrazole.

Incorporation of the Oxadiazole Moiety

The oxadiazole ring is constructed via cyclization of amidoximes or hydrazides with suitable carboxylic acid derivatives or their equivalents. A typical route involves:

- Formation of Hydrazides: Reaction of the pyrazole amino derivative with carboxylic acids or their derivatives.

- Cyclization to Oxadiazole: Treatment of hydrazides with dehydrating agents such as phosphorus oxychloride or trichloroacetonitrile to induce cyclization, forming the 1,2,4-oxadiazole ring.

Introduction of the Methylthio Group

The methylthio group at the 3-position of the oxadiazole is usually introduced via nucleophilic substitution:

- Methylthiolation: Reaction of the oxadiazole intermediate with methylthiolating agents such as methyl iodide or dimethyl sulfide under basic conditions.

Final Assembly

The final step involves coupling the pyrazole-oxadiazole intermediate with the appropriate methylthiolating reagent, often under reflux conditions with suitable bases like potassium carbonate or triethylamine, to afford the target compound.

Microwave-Assisted Synthesis Methods

Recent advances have demonstrated that microwave irradiation significantly accelerates the synthesis of heterocyclic compounds, including pyrazoles and oxadiazoles. Based on research by ACS Omega and other sources, the microwave-assisted approach involves:

Microwave-Induced Condensation

- Rapid Pyrazole Formation: Reacting hydrazines with β-ketonitriles in a solvent such as ethanol or dimethylformamide (DMF) under microwave irradiation at controlled temperatures (typically 100–150°C) for short durations (10–30 minutes).

- Enhanced Yield: Microwave energy promotes uniform heating and activation of reactants, leading to higher yields and cleaner reactions.

Cyclization to Oxadiazole

- Microwave Cyclization: Hydrazides or amidoximes are subjected to cyclization in the presence of dehydrating agents under microwave conditions, reducing reaction times from hours to minutes (e.g., 10–15 minutes at 120°C).

- Solvent-Free or Green Solvent Conditions: Use of environmentally benign solvents like ethanol or even solvent-free conditions enhances sustainability.

Methylthiolation Under Microwave Conditions

- Efficient Methylthiolation: Methylation of the oxadiazole ring using methyl iodide or dimethyl sulfide under microwave irradiation at moderate temperatures (80–120°C) for 10–20 minutes results in high purity products.

Coupling with Aromatic Derivatives

- Microwave-assisted coupling of the pyrazole-oxadiazole intermediate with aromatic compounds, such as m-tolyl derivatives, can be achieved using coupling agents like HATU or EDCI in polar aprotic solvents, significantly reducing reaction times.

Data Table Summarizing Preparation Methods

| Method | Key Reactions | Conditions | Typical Reaction Time | Yield Range | Advantages |

|---|---|---|---|---|---|

| Conventional | Hydrazine condensation, cyclization, methylation | Reflux, dehydrating agents | 12–24 hours | 40–70% | Well-established, scalable |

| Microwave-assisted | Hydrazine condensation, cyclization, methylation | 100–150°C, 10–30 min | 80–95% | Higher yields, shorter times | Faster, cleaner, energy-efficient |

Research Findings and Notes

- Efficiency and Yield: Microwave-assisted methods consistently outperform conventional techniques in terms of reaction time and yield, often achieving over 90% yield in significantly reduced timeframes (less than 30 minutes).

- Environmental Benefits: Reduced solvent use and energy consumption make microwave synthesis more sustainable.

- Structural Confirmation: Spectroscopic methods (NMR, MS, IR) confirm the formation of the target compound, with characteristic signals corresponding to the methylthio group, pyrazole, and oxadiazole rings.

Chemical Reactions Analysis

Types of Reactions

3-(methylthio)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

Reduction: The oxadiazole ring can be reduced under specific conditions.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Electrophilic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Reduced oxadiazole derivatives.

Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

3-(methylthio)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)-1H-pyrazol-5-amine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural features.

Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(methylthio)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The oxadiazole ring is known to interact with biological macromolecules, potentially inhibiting enzyme activity or modulating receptor function .

Comparison with Similar Compounds

Substituent Position and Regioisomerism Effects

- Example: Switching substituent positions on pyrazole rings can drastically alter bioactivity. For instance, 4-(4-fluorophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine (a regioisomer of a p38α MAP kinase inhibitor) lost kinase inhibition but gained nanomolar activity against Src, B-Raf, and VEGFR-2 kinases .

- Target Compound : The 3-methylthio and 4-oxadiazole-m-tolyl arrangement may favor interactions with hydrophobic pockets or π-π stacking, distinct from regioisomeric analogs.

Heterocyclic Moieties and Electronic Properties

- 1,2,4-Oxadiazole vs. Thiazole/Triazole :

- Oxadiazole-Containing Analogs : Compounds like 4-(3-(4-chlorophenethyl)-1,2,4-oxadiazol-5-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one (72% yield) show relevance in TRP channel antagonism . The oxadiazole’s electronegativity may enhance binding to polar residues.

- Thiazole/Triazole Analogs : 3-Methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine () replaces oxadiazole with thiazole, altering electronic distribution and solubility.

Aromatic Substituents and Lipophilicity

- m-Tolyl vs. Fluorophenyl/Pyridinyl: Analogs like 4-(4-fluorophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine () leverage halogen and nitrogen atoms for targeted kinase interactions.

Biological Activity

3-(methylthio)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)-1H-pyrazol-5-amine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and mechanisms of action based on diverse scientific literature.

Chemical Structure and Synthesis

The compound features a pyrazole core with several functional groups, including a methylthio group and an m-tolyl substituent. The synthesis typically involves multi-step organic reactions, starting with the formation of the oxadiazole ring from hydrazides and carboxylic acids, followed by cyclization to form the pyrazole structure.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study evaluated the cytotoxicity of related oxadiazole derivatives against MCF-7 and HeLa cell lines, demonstrating that certain derivatives showed IC50 values significantly lower than standard treatments like sorafenib .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Sorafenib | HeLa | 7.91 |

| 5d | HeLa | 0.37 |

| 5g | HeLa | 0.73 |

| 5k | HeLa | 0.95 |

These results suggest that modifications in the structure can enhance anticancer activity.

The mechanism of action for this class of compounds often involves interaction with specific molecular targets such as enzymes or receptors. The oxadiazole ring is known to engage with biological macromolecules, potentially inhibiting enzyme activity or modulating receptor functions. For example, docking studies have shown binding affinity to vascular endothelial growth factor receptor 2 (VEGFR-2), which is crucial in tumor angiogenesis .

Case Studies

A notable case study involved a series of synthesized oxadiazole derivatives where structural modifications were systematically analyzed for their biological activity. The study highlighted that the introduction of electron-withdrawing groups at specific positions on the aromatic rings significantly enhanced anticancer potency. For instance, compounds with m-tolyl groups exhibited improved activity compared to their p-tolyl counterparts .

Comparative Analysis

When comparing this compound to similar compounds:

| Compound Name | Structural Features | Notable Activity |

|---|---|---|

| Compound A | m-Tolyl group | Moderate anticancer activity |

| Compound B | p-Tolyl group | Lower activity than A |

| Target Compound | m-Tolyl + Methylthio + Oxadiazole | High anticancer potential |

Q & A

Q. What are the established synthetic routes for 3-(methylthio)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)-1H-pyrazol-5-amine?

The compound is typically synthesized via multi-step protocols involving cyclization, oxidation, and substitution. Key steps include:

- Cyclization : Reacting thiourea derivatives with POCl₃ at 120°C to form oxadiazole rings .

- Formylation and Oxidation : Generating pyrazole intermediates through Vilsmeier-Haack formylation followed by oxidation to carbonyl derivatives .

- Methylthio Introduction : Thioether formation using methyl iodide or methanethiol under basic conditions (e.g., NaOH in methanol) . Structural confirmation is achieved via NMR, IR, and X-ray crystallography .

Q. How is X-ray crystallography utilized to validate the compound’s structure?

Single-crystal X-ray diffraction (SCXRD) with SHELX software (e.g., SHELXL for refinement) resolves bond lengths, angles, and tautomeric forms. For example:

- Planarity analysis of heterocyclic rings (pyrazole/oxadiazole) and dihedral angles between aromatic substituents .

- Comparison with structurally analogous compounds (e.g., 5-phenyl-1,2,4-triazol-3-amine) to confirm regiochemistry .

Advanced Research Questions

Q. What methodological strategies address low yields in oxadiazole cyclization?

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from hours to minutes) and improves yields by 15–20% compared to conventional heating .

- Catalyst Optimization : Using Lewis acids (e.g., ZnCl₂) or ionic liquids to enhance cyclization efficiency .

- Byproduct Mitigation : Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol .

Q. How can computational modeling predict bioactivity and binding mechanisms?

- Density Functional Theory (DFT) : Calculates electrostatic potential surfaces to identify nucleophilic/electrophilic sites for SAR studies .

- Molecular Docking : Screens against target proteins (e.g., Mycobacterium tuberculosis enzymes) using AutoDock Vina to prioritize in vitro testing .

- ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP, bioavailability) .

Q. How are contradictory pharmacological data resolved across studies?

- Dose-Response Re-evaluation : Testing compound purity (>95% by HPLC) to exclude impurity-driven artifacts .

- Cell Line Specificity : Comparing activity in multiple models (e.g., cancer vs. bacterial cells) to identify selective mechanisms .

- Isosteric Replacement : Modifying the methylthio group to sulfone or sulfoxide to enhance solubility and reduce toxicity .

Q. What techniques ensure regioselective synthesis to avoid isomer formation?

- Directing Groups : Using electron-withdrawing substituents (e.g., nitro) on the pyrazole ring to control oxadiazole cyclization .

- Temperature Gradients : Slow heating (2°C/min) during cyclization minimizes kinetic byproducts .

- Stereochemical Analysis : 2D NMR (NOESY) to detect spatial proximity of substituents and confirm regiochemistry .

Q. How are conflicting spectral data (e.g., NMR vs. X-ray) reconciled?

- Multi-Technique Validation : Cross-referencing ¹³C NMR chemical shifts with X-ray bond lengths to confirm tautomeric forms .

- Dynamic NMR : Detecting rotamers or tautomeric equilibria in solution that may mismatch solid-state structures .

- Crystallographic Refinement : SHELXL’s restraints and constraints align calculated/observed data for accuracy .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.